molecular formula C21H14ClF3N4O4 B396297 N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE

N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE

Cat. No.: B396297
M. Wt: 478.8g/mol
InChI Key: DIWMHGJNPJJHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a chlorophenyl group, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C21H14ClF3N4O4

Molecular Weight

478.8g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide

InChI

InChI=1S/C21H14ClF3N4O4/c1-10-3-2-4-11(9-10)16(30)28-20(21(23,24)25)14-15(26-18(20)32)29(19(33)27-17(14)31)13-7-5-12(22)6-8-13/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

DIWMHGJNPJJHAC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core through a cyclization reaction involving appropriate precursors. The introduction of the chlorophenyl and trifluoromethyl groups is achieved through electrophilic aromatic substitution reactions. The final step involves the coupling of the pyrrolo[2,3-d]pyrimidine derivative with 3-methylbenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Mechanism of Action

The mechanism of action of N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-m

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